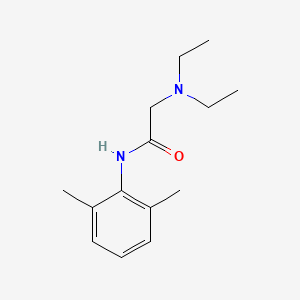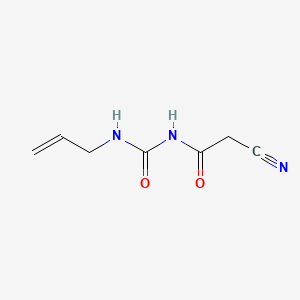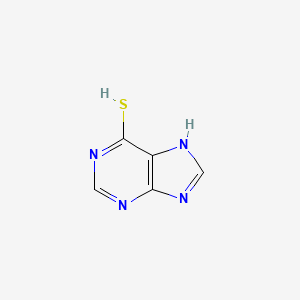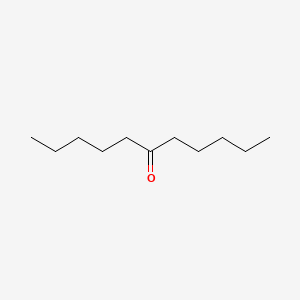
Benzylacetone
概要
説明
Benzylacetone (IUPAC name: 4-phenylbutan-2-one) is a liquid with a sweet, flowery smell that is considered to be the most abundant attractant compound in flowers (e.g. Coyote Tobacco, Nicotiana attenuata) and one of the volatile components of cocoa . It can be used as an attractant for melon flies (Bactrocera cucurbitae), in perfume, and as an odorant for soap .
Synthesis Analysis
The synthesis of this compound has been investigated using layered double hydroxides (LDHs) as catalysts for aldol condensation of benzaldehyde and acetone and Ni supported catalysts for consecutive hydrogenation of benzylideneacetone . Another approach involves a stirring-induced emulsion synthesis technique for the cyclic and scaling-up production of this compound with 99.1% selectivity, without the use of surfactants .
Molecular Structure Analysis
This compound has a simple structure, one benzene ring with one saturated carbon chain and one functional group . The molecular formula is C10H12O and the molecular weight is 148.20 g/mol . The InChIKey is AKGGYBADQZYZPD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a clear colorless to pale yellowish liquid . It has a sweet odor . The melting point is -16.9 °C and the boiling point is 235 °C .
科学的研究の応用
Sedative Effects : Benzylacetone, released by heated agarwood, has sedative effects. It reduces locomotor activity in mice. The study also explored the relationship between the sedative activities of this compound and its derivatives and their chemical structures (Miyoshi et al., 2013).
Appetite-Enhancing Effects : this compound has been shown to enhance appetite and reduce locomotor activity in mice. Its effects were compared with trans-cinnamaldehyde (Ogawa & Ito, 2016).
Chemical Synthesis : A study demonstrated a three-step synthesis of this compound using micropacked bed reactors, achieving significant yield improvements compared to traditional methods (Waldron et al., 2019).
Aldol Condensation Catalysis : The preparation of this compound was investigated using layered double hydroxides (LDHs) as catalysts for aldol condensation of benzaldehyde and acetone, followed by hydrogenation (Paterova et al., 2012).
Synthesis of Quinolines : this compound oxime derivatives were used in an intramolecular cyclization reaction to synthesize quinoline derivatives (Kusama et al., 1995).
Analysis in Rhododendron : A method was established for determining this compound in rhododendron using high-performance liquid chromatography (HPLC), useful for quality control of rhododendron oil and its preparations (张福琴 et al., 2012).
Corrosion Inhibition : The protective action of this compound as a corrosion inhibitor for aluminum in alkaline media was explored. It's suggested to form aluminum chelate compounds covering the metal surface (Horiguchi et al., 1966).
Use in Biosensors : this compound was used to test the effectiveness of various chemicals in a biosensing device, particularly in conjunction with a rhodium catalyst for detecting specific chemical or biological materials (Carpio & Kerr, 2005).
作用機序
Target of Action
Benzylacetone, a low-molecular weight aromatic compound, primarily targets the nervous system . It has been found to exhibit potent and reversible antityrosinase activity , which suggests that tyrosinase, an enzyme involved in melanin synthesis, could be a potential target .
Mode of Action
This compound interacts with its targets primarily through inhalation . It has been shown to inhibit locomotor activity in mice after inhalation . The compound’s sedative activities and their intensities vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations .
Biochemical Pathways
Given its antityrosinase activity, it can be inferred that it may influence themelanin synthesis pathway
Pharmacokinetics
It is known that this compound is primarily administered throughinhalation , suggesting that its bioavailability may be influenced by factors such as respiratory rate and lung health.
Result of Action
This compound has been found to have sedative effects . Specifically, it reduces locomotor activity in mice when inhaled . It also exhibits appetite-enhancing effects . These effects suggest that this compound may have potential applications in managing conditions related to anxiety, restlessness, and appetite loss.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is released by heated agarwood , suggesting that temperature may play a role in its availability. Furthermore, the compound’s effects can vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations , indicating that its chemical environment can also influence its action.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Benzylacetone interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for Benzalacetone Synthase (BAS), a plant-specific type III polyketide synthase (PKS). BAS catalyzes the one-step decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA to produce a diketide this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the case of BAS, this compound is formed as a result of a decarboxylation reaction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as BAS and is part of the biosynthesis of the C6-C moiety of biologically active phenylbutanoids .
特性
IUPAC Name |
4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGGYBADQZYZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6033241 | |
| Record name | Benzylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 2-Butanone, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenyl-2-butanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2550-26-7 | |
| Record name | 4-Phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYLACETONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZYLACETONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYL-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM5QH16YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


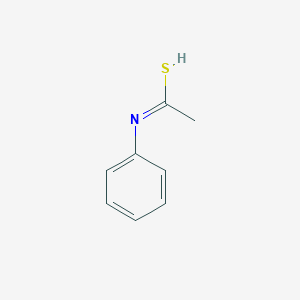
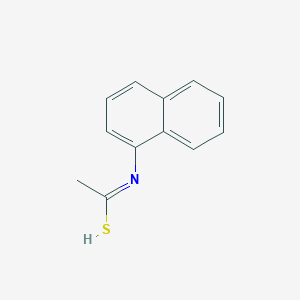
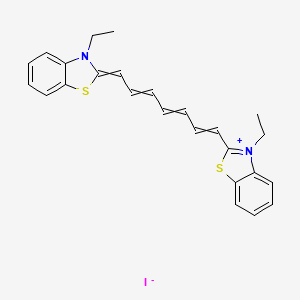
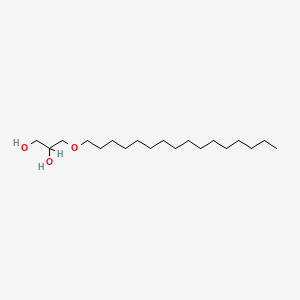

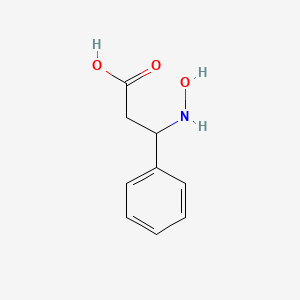
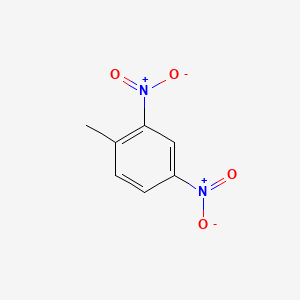
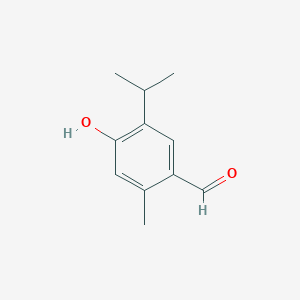
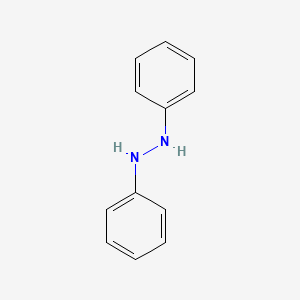
![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B7769755.png)
